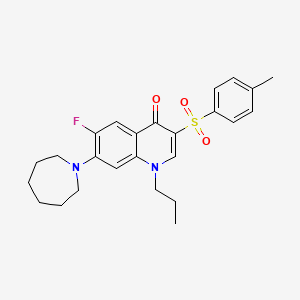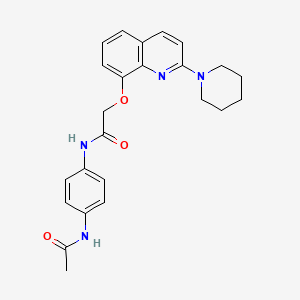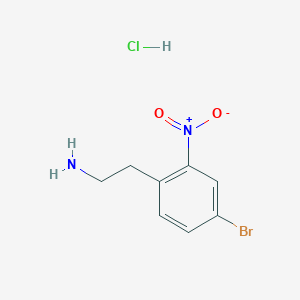![molecular formula C26H18ClN7O2 B2718473 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171164-50-3](/img/no-structure.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
The antimicrobial potential of this compound has been investigated using computational techniques. Density functional theory (DFT) calculations revealed that the molecule is relatively stable and possesses a high electrophilic nature. Additionally:
- Molecular Docking : It demonstrates a strong affinity for binding within the active sites of antibacterial proteins, with low binding energy and inhibition constant values .
Nonlinear Optics
The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been studied for its nonlinear optical properties. Second and third harmonic generation studies indicate its suitability for applications in nonlinear optics .
Anti-HIV-1 Potential
While not directly studied for anti-HIV-1 activity, the compound’s structural features warrant further investigation. Similar indole derivatives have shown promise in this field .
Cancer Research
Although specific studies on this compound’s anticancer effects are lacking, its heterocyclic nature suggests potential applications. Further research could explore its impact on cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells .
N-Heterocycles
As part of the broader class of pyridopyrimidines, this compound contributes to the pool of N-heterocycles. These compounds often exhibit diverse biological activities, making them intriguing targets for drug development .
Mécanisme D'action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to inhibit protein kinase b (pkb or akt) and cyclin-dependent kinase 2 (cdk2) . These kinases play crucial roles in cell proliferation and survival .
Mode of Action
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide likely interacts with its targets by competing with ATP, thereby inhibiting the kinase activity of PKB and CDK2 . This results in the disruption of downstream signaling pathways that regulate cell growth and survival .
Biochemical Pathways
The compound’s action on PKB and CDK2 affects the phosphatidylinositol-3 kinase (PI3K)/PKB and the cell cycle regulatory pathways, respectively . These pathways are crucial for cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and rapid clearance in vivo . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide’s action likely include the inhibition of cell cycle progression and induction of apoptosis . This is due to the compound’s inhibitory effects on PKB and CDK2, which disrupt the PI3K/PKB and cell cycle regulatory pathways .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine. Finally, this compound is reacted with 2-naphthoyl chloride to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-methyl-1H-pyrazole-5-carboxylic acid", "4-amino-3-nitrobenzoic acid", "2-naphthoyl chloride" ], "Reaction": [ "Step 1: Reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide.", "Step 2: Reaction of 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide with 4-amino-3-nitrobenzoic acid in the presence of a reducing agent such as iron powder and acetic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 3: Reaction of N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide." ] } | |
Numéro CAS |
1171164-50-3 |
Nom du produit |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide |
Formule moléculaire |
C26H18ClN7O2 |
Poids moléculaire |
495.93 |
Nom IUPAC |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H18ClN7O2/c1-15-11-22(29-24(35)18-10-9-16-5-2-3-6-17(16)12-18)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)20-8-4-7-19(27)13-20/h2-14H,1H3,(H,29,35)(H,30,31,36) |
Clé InChI |
VBTVGVGMFLPABJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)


![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)


![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)
![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)